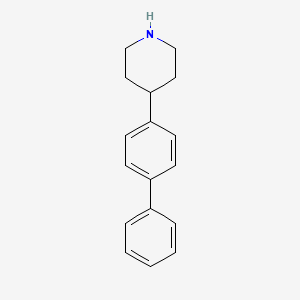

4-Biphenyl-4-yl-piperidine

Description

Contextual Significance of the Biphenyl-Piperidine Scaffold in Medicinal Chemistry

The biphenyl-piperidine scaffold is a key structural motif in a range of biologically active compounds. The inherent properties of both the piperidine (B6355638) and biphenyl (B1667301) components contribute to the diverse pharmacological profiles observed in molecules containing this framework.

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental building block in the design and synthesis of pharmaceutical agents. nih.govresearchgate.net Its derivatives are found in over twenty classes of drugs, highlighting its versatility. nih.gov The piperidine scaffold is present in numerous FDA-approved drugs and is a cornerstone in the development of treatments for a wide array of conditions, including cancer, viral infections, malaria, and hypertension. researchgate.netbohrium.com

The significance of the piperidine moiety in drug design can be attributed to several factors:

It can modulate the physicochemical properties of a molecule. thieme-connect.com

It can enhance biological activity and selectivity for specific targets. thieme-connect.com

It can improve the pharmacokinetic properties of a drug candidate. thieme-connect.com

The introduction of chiral piperidine scaffolds has been a particularly promising strategy in the discovery of new drug-like molecules. thieme-connect.com

The biphenyl moiety, consisting of two connected benzene (B151609) rings, is a crucial structural component in synthetic organic chemistry and is found in many medicinally active compounds and natural products. rsc.org Biphenyl derivatives are integral to the production of a wide range of pharmaceuticals, agricultural products, and materials for organic light-emitting diodes (OLEDs). rsc.org

The biphenyl structure is associated with a variety of pharmacological activities, including:

Anticancer researchgate.netscientificarchives.com

Anti-inflammatory researchgate.netresearchgate.net

Analgesic researchgate.netresearchgate.net

Antifungal researchgate.netresearchgate.net

Antihypertensive researchgate.netjetir.org

The rigid nature of the biphenyl group allows for specific spatial arrangements of functional groups, which can be crucial for binding to biological targets. Furthermore, the aromatic rings can participate in pi-pi stacking interactions, further stabilizing the binding of a molecule to a receptor or enzyme.

The combination of the biphenyl and piperidine structures into a single molecule, such as 4-Biphenyl-4-yl-piperidine, creates a scaffold with unique properties. The biphenyl group provides a large, hydrophobic component that can interact with nonpolar regions of a biological target, while the piperidine ring, which is often protonated at physiological pH, can form ionic interactions and hydrogen bonds. vulcanchem.comacs.org

This synergistic combination of a rigid, aromatic system and a flexible, basic ring allows for a wide range of interactions with biological macromolecules. Research has shown that compounds incorporating a biphenyl-piperidine framework can exhibit a variety of biological activities, influencing pathways related to cancer and microbial resistance. smolecule.com The specific substitution patterns on both the biphenyl and piperidine rings can be fine-tuned to optimize the affinity and selectivity for a particular biological target.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-9,17-18H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCOFJXNVPRWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593288 | |

| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143867-44-1 | |

| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 4 Biphenyl 4 Yl Piperidine and Its Derivatives

Established Methodologies for Biphenyl-Substituted Piperidines

The construction of the biphenyl-substituted piperidine (B6355638) core can be achieved through several established synthetic routes. These methods often involve either forming the piperidine ring with the biphenyl (B1667301) moiety already in place or attaching the biphenyl group to a pre-existing piperidine scaffold.

One of the foundational methods for synthesizing substituted piperidines involves condensation reactions. The Mannich reaction and the Petrenko-Kritschenko piperidone synthesis are classical examples that provide access to 4-piperidone (B1582916) precursors. chemrevlett.com

The Petrenko-Kritschenko reaction, for instance, involves the condensation of a β-ketocarboxylate, an aldehyde, and a primary amine. dtic.mil To generate a biphenyl-substituted piperidone, a biphenyl-containing aldehyde could be utilized in this type of reaction. The resulting 4-oxopiperidine derivative serves as a versatile intermediate. This intermediate can then be further modified, for example, by reducing the ketone to a hydroxyl group or by using it as a handle for introducing other functional groups. chemrevlett.comdtic.mil A general scheme for this approach involves the reaction of substituted aromatic aldehydes, an amine source like ammonium (B1175870) acetate, and a ketone in an alcohol medium to yield the substituted 4-piperidone core. chemrevlett.com

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These methods are highly efficient for creating the biphenyl-piperidine linkage. nih.gov Reactions such as the Suzuki, Negishi, and Stille couplings are widely employed. researchgate.netnobelprize.org

In this context, a piperidine-containing organometallic reagent (e.g., a piperidinylboronic acid or ester for Suzuki coupling, an organozinc reagent for Negishi coupling) is reacted with a biphenyl halide or triflate. nih.gov This strategy allows for the direct and often high-yielding formation of the C-C bond between the two core fragments. The choice of reaction depends on the functional group tolerance and the availability of the starting materials. These reactions can be applied to both saturated piperidine reagents and unsaturated precursors like tetrahydropyridines, which can be subsequently reduced to the corresponding piperidine.

Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of aryl-heterocycle linkages. nobelprize.org The general catalytic cycle for these reactions, such as the Suzuki or Negishi reaction, begins with the oxidative addition of an organohalide (e.g., 4-bromobiphenyl) to a Palladium(0) complex. nobelprize.orgyoutube.com This is followed by a step called transmetalation, where the piperidine moiety is transferred from its organometallic reagent (e.g., organoboron or organozinc) to the palladium center. The final step is reductive elimination, which forms the desired 4-biphenyl-4-yl-piperidine product and regenerates the active Pd(0) catalyst. nobelprize.org

The versatility of these methods allows for the coupling of a wide array of functionalized biphenyl halides with variously substituted piperidine-based organometallic reagents. acs.org The selection of ligands for the palladium catalyst is crucial for achieving high efficiency and selectivity. acs.org

| Reaction Name | Piperidine Reagent | Biphenyl Reagent | Typical Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki Coupling | Piperidinylboronic acid/ester | Biphenyl halide (Br, I) or triflate | Pd(PPh₃)₄, Pd(OAc)₂ | Requires a base; tolerant of many functional groups. nobelprize.org |

| Negishi Coupling | Piperidinylzinc halide | Biphenyl halide (Cl, Br, I) | Pd(PPh₃)₄, Pd₂(dba)₃ | Highly reactive; often proceeds under mild conditions. nobelprize.orgorganic-chemistry.org |

| Stille Coupling | Piperidinylstannane | Biphenyl halide (Br, I) or triflate | Pd(PPh₃)₄ | Tolerant of a wide range of functional groups but involves toxic tin reagents. |

| Buchwald-Hartwig Amination | Piperidine | Biphenyl halide or triflate | Pd(OAc)₂, phosphine (B1218219) ligands | Forms a C-N bond directly, useful for N-aryl piperidines. youtube.com |

Targeted Synthesis of Specific this compound Analogs

The general methodologies described above are often adapted and integrated into multi-step sequences to produce specific, complex analogs with desired pharmacological properties. These targeted syntheses frequently focus on building molecules for specific biological targets, such as G-protein coupled receptors.

The synthesis of complex drug candidates often requires a multi-step approach where pre-functionalized biphenyl and piperidine building blocks are combined. An illustrative example is the synthesis of certain antipsychotic agents where a biphenyl moiety is linked to a piperazine (B1678402) core, a strategy analogous to piperidine synthesis. nih.gov

A more direct example involves the synthesis of multi-target ligands for neurological disorders. A synthetic route might begin with a commercially available biphenyl compound, such as 4,4′-bis(chloromethyl)-1,1′-biphenyl. This starting material can undergo etherification with a protected 4-hydroxypiperidine, like tert-butyl 4-hydroxypiperidine-1-carboxylate. The resulting intermediate, which now contains both the biphenyl and piperidine moieties, can then undergo further transformations. These may include deprotection of the piperidine nitrogen followed by N-alkylation to introduce additional functional groups, thereby completing the synthesis of the target molecule. nih.govacs.org This modular approach allows for the systematic variation of different parts of the molecule to optimize its biological activity.

Derivatives of this compound are extensively explored as ligands for the histamine (B1213489) H3 receptor (H3R), which is a target for treating cognitive disorders. nih.gov The synthesis of these ligands commonly employs etherification and N-alkylation as key steps. mdpi.com

In a typical synthetic pathway, a biphenyloxyalkyl bromide is prepared first. This intermediate is then used to alkylate the nitrogen atom of a piperidine or azepane ring in the presence of a base like potassium carbonate. mdpi.com This N-alkylation step directly connects the biphenyl-containing side chain to the heterocyclic amine. mdpi.com

Alternatively, an ether linkage can be formed by reacting a functionalized biphenyl, such as 4,4′-bis(chloromethyl)-1,1′-biphenyl, with an alcohol like 1-benzyl-4-hydroxypiperidine. nih.govacs.org This reaction is often carried out using a strong base such as sodium hydride. nih.govacs.org The resulting ether can then be subjected to further N-alkylation at the piperidine nitrogen to introduce the final desired substituents. nih.govacs.org These synthetic strategies have led to the development of potent H3R antagonists. nih.gov

| Compound | Structure Description | Binding Affinity (Ki, nM) for hH3R | Reference |

|---|---|---|---|

| 1-(5-(4-phenylphenoxy)pentyl)piperidine | A para-biphenyl moiety linked via a five-carbon ether chain to a piperidine ring. | 25 | nih.gov |

| 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane | A para-biphenyl moiety linked via a five-carbon ether chain to an azepane ring. | 33.9 | mdpi.com |

| 1-(6-(3-phenylphenoxy)hexyl)azepane | A meta-biphenyl moiety linked via a six-carbon ether chain to an azepane ring. | 18 | nih.gov |

| ADS031 | A complex structure involving a biphenyl fragment linked via an ether to a piperidine ring which is part of a larger benzofuranyl-containing moiety. | 12.5 | nih.govacs.org |

Hantzsch Reaction for Biphenyl-Substituted Pyridine (B92270) and Dihydropyridine (B1217469) Derivatives

The Hantzsch pyridine synthesis, a classic multi-component reaction first reported by Arthur Hantzsch in 1881, offers a versatile method for the construction of dihydropyridine rings. wikipedia.orgorganic-chemistry.org The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. wikipedia.org The resulting 1,4-dihydropyridine (B1200194) can then be oxidized to the corresponding pyridine. wikipedia.org

While the Hantzsch reaction is widely utilized for the synthesis of various pyridine derivatives, its application to the direct synthesis of biphenyl-substituted pyridines, which could serve as precursors to this compound, is less commonly documented. However, the general principles of the Hantzsch synthesis are applicable. In a hypothetical application, 4-biphenylcarboxaldehyde would serve as the aldehyde component, reacting with two equivalents of a β-ketoester (e.g., ethyl acetoacetate) and a nitrogen source.

The reaction mechanism is thought to proceed through the formation of a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the second equivalent of the β-ketoester and ammonia. organic-chemistry.org These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. researchgate.net Subsequent oxidation would yield the biphenyl-substituted pyridine. The classical Hantzsch reaction often suffers from drawbacks such as long reaction times and harsh conditions, but modern modifications, including the use of microwave irradiation and various catalysts, have been developed to improve yields and reaction efficiency. wikipedia.orgnih.gov

A study on the one-pot multicomponent Hantzsch reaction for the synthesis of 1,2-dihydropyridines highlighted the use of heterogenized phosphotungstic acid on alumina (B75360) as a reusable and efficient catalyst. beilstein-journals.org This approach led to high yields in short reaction times under neat conditions. beilstein-journals.org Such green chemistry approaches could potentially be adapted for the synthesis of biphenyl-dihydropyridine derivatives.

Derivatization from Bromo-Biphenyl Intermediates

A common and effective strategy for the synthesis of this compound involves the use of bromo-biphenyl intermediates. This approach typically utilizes a cross-coupling reaction to form the biphenyl moiety. A key precursor for this route is 4-(4'-bromophenyl)piperidine. beilstein-journals.org

The synthesis of 4-(4'-bromophenyl)piperidine can be achieved through various methods. One reported method involves the hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (B1288148) using a Rh/C catalyst in a hydrogen atmosphere. beilstein-journals.org This reaction proceeds with high yield (98%) to afford the desired saturated piperidine ring. beilstein-journals.org

Once 4-(4'-bromophenyl)piperidine is obtained, the crucial biphenyl linkage is typically formed via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. mdpi.comyoutube.comkashanu.ac.ir This reaction involves the coupling of the aryl bromide (4-(4'-bromophenyl)piperidine) with phenylboronic acid in the presence of a palladium catalyst and a base. mdpi.comyoutube.com The general scheme for a Suzuki-Miyaura reaction involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. youtube.com

The choice of catalyst, base, and solvent is critical for the success of the Suzuki coupling. mdpi.commdpi.com Commercially available palladium catalysts such as Pd(PPh3)4 are often effective. mdpi.com The reaction conditions can be optimized to achieve high yields and minimize side products. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

| 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | H₂ | Rh/C | Et₃N | MeOH | 4-(4'-Bromophenyl)piperidine | 98% | beilstein-journals.org |

| 4-(4'-Bromophenyl)piperidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | This compound | Good | mdpi.com |

Synthesis of Benzimidazole-Based Piperidine Hybrids Containing Biphenyl Moieties

The synthesis of hybrid molecules incorporating benzimidazole (B57391), piperidine, and biphenyl moieties has garnered significant interest due to their potential pharmacological activities. mdpi.comnih.govresearchgate.netnih.govrsc.orgsemanticscholar.orgnih.gov These complex structures are typically assembled through multi-step synthetic sequences.

One common approach involves the initial synthesis of a 2-(piperidin-4-yl)-1H-benzo[d]imidazole core, which is then further functionalized. nih.gov For instance, a novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative was identified as a potent anti-inflammatory agent. nih.gov Based on this core, further derivatives can be designed and synthesized.

The synthesis of these hybrids often involves the condensation of o-phenylenediamine (B120857) with a piperidine-4-carboxylic acid derivative to form the benzimidazole ring. Subsequent N-alkylation or acylation of the piperidine nitrogen with a biphenyl-containing moiety can then be performed. For example, a series of 2-aryl-N-biphenyl benzimidazoles were synthesized starting from o-phenylenediamine and carboxylic acids, followed by N-alkylation. researchgate.net

Another strategy involves the coupling of a pre-formed benzimidazole derivative with a piperidine-containing fragment. A process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid has been described, which involves the reaction of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole with a phenyl derivative. google.com

The characterization of these complex hybrid molecules relies on various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, to confirm their structures. mdpi.comnih.govnih.gov

| Starting Material 1 | Starting Material 2 | Key Reaction Steps | Product Type | Reference |

| o-Phenylenediamine | Piperidine-4-carboxylic acid derivative | Condensation, N-alkylation with biphenyl moiety | Benzimidazole-piperidine-biphenyl hybrid | nih.gov |

| 2-Aryl-benzimidazole | Biphenyl-containing alkylating agent | N-alkylation | 2-Aryl-N-biphenyl benzimidazole | researchgate.net |

| 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole | 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide | N-alkylation | Benzimidazole-piperidine-phenyl hybrid | google.com |

Optimization of Synthetic Pathways

The development of efficient and cost-effective synthetic routes for this compound and its derivatives is crucial for their potential application in drug discovery and development. Optimization of synthetic pathways focuses on improving reaction yields, reducing reaction times, minimizing waste, and enhancing the stereoselectivity of the desired products.

Application of Statistical Design of Experiments (DoE) for Yield Enhancement

Design of Experiments (DoE) is a powerful statistical tool used to systematically optimize chemical reactions by simultaneously varying multiple reaction parameters. youtube.comacs.orgfigshare.com This approach is more efficient than the traditional one-variable-at-a-time (OVAT) method, as it allows for the identification of interactions between different factors. figshare.com

In the context of synthesizing this compound, DoE can be particularly useful for optimizing the Suzuki-Miyaura cross-coupling reaction, which is a key step in the derivatization from bromo-biphenyl intermediates. youtube.comfigshare.com Factors that can be investigated using DoE include:

Catalyst loading: The amount of palladium catalyst can significantly impact the reaction rate and yield.

Base concentration: The choice and concentration of the base are crucial for the transmetalation step.

Temperature: Reaction temperature affects the reaction kinetics and the stability of the catalyst and reagents.

Reaction time: Optimizing the reaction time ensures complete conversion without the formation of degradation products.

Solvent composition: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of intermediates.

A DoE study would involve defining the factors and their ranges, selecting an appropriate experimental design (e.g., full factorial, fractional factorial, or response surface methodology), and performing the experiments in a randomized order. acs.org The results are then analyzed to build a mathematical model that describes the relationship between the factors and the response (e.g., yield). This model can be used to identify the optimal reaction conditions for maximizing the yield of the desired product. youtube.comacs.org

For instance, a DoE approach was successfully used to optimize the palladium-catalyzed coupling of piperidines with five-membered (hetero)aromatic bromides, leading to the identification of mild reaction conditions that were applicable to a variety of coupling partners. acs.org

Integration of Computational Reaction Path Searches with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding reaction mechanisms and predicting the outcome of chemical reactions. rsc.orgdntb.gov.uamdpi.comresearchgate.net By integrating computational reaction path searches with experimental data, a deeper understanding of the synthesis of this compound and its derivatives can be achieved.

DFT calculations can be used to:

Elucidate reaction mechanisms: By mapping the potential energy surface of a reaction, the transition states and intermediates can be identified, providing a detailed picture of the reaction pathway. rsc.orgdntb.gov.ua

Predict stereoselectivity: The energy differences between diastereomeric transition states can be calculated to predict the stereochemical outcome of a reaction. dntb.gov.ua

Explain the role of catalysts and reagents: Computational studies can shed light on how catalysts, ligands, and other reagents influence the course of a reaction.

Guide experimental design: The insights gained from computational studies can be used to propose new reaction conditions or catalysts to improve the efficiency and selectivity of a synthesis.

For example, DFT studies have been used to investigate the mechanisms and stereoselectivities of various cycloaddition reactions. dntb.gov.ua In the context of piperidine synthesis, computational studies have been employed to understand the mechanism of copper-catalyzed intramolecular C-H amination. acs.org The integration of these computational insights with experimental results can accelerate the development of more efficient and selective synthetic methods.

Development of Advanced Catalytic Systems for Stereoselective Transformations

The development of advanced catalytic systems is paramount for achieving high levels of stereoselectivity in the synthesis of complex molecules like this compound, especially when chiral centers are present. Asymmetric catalysis, using chiral catalysts, allows for the synthesis of enantiomerically enriched products from prochiral starting materials.

Rhodium-catalyzed asymmetric reactions have emerged as a powerful tool for the synthesis of chiral piperidine derivatives. mdpi.com For instance, an enantioselective rhodium(I)-catalyzed [2+2+2] cycloaddition has been developed to access polysubstituted piperidines with high enantioselectivity. mdpi.com This method utilizes a chiral ligand to control the stereochemical outcome of the reaction.

Chiral phosphine ligands are widely used in asymmetric catalysis due to their ability to create a chiral environment around the metal center. figshare.commdpi.comorganic-chemistry.orgdocumentsdelivered.com A variety of chiral phosphine ligands, including those with central, axial, or planar chirality, have been developed and successfully applied in asymmetric reactions. mdpi.com For example, chiral phosphine-olefin bidentate ligands have been designed for rhodium-catalyzed asymmetric 1,4-addition reactions, demonstrating high enantioselectivity. figshare.comorganic-chemistry.orgdocumentsdelivered.com

The selection of the appropriate chiral ligand is crucial for achieving high enantioselectivity. The structure of the ligand, including its steric and electronic properties, can have a profound impact on the stereochemical course of the reaction. The development of new and more effective chiral ligands is an active area of research in organic synthesis.

| Catalytic System | Reaction Type | Key Features | Reference |

| Rhodium(I) with chiral phosphine ligand | [2+2+2] Cycloaddition | High enantioselectivity for polysubstituted piperidines | mdpi.com |

| Rhodium with chiral phosphine-olefin ligand | Asymmetric 1,4-addition | Bidentate ligand, high enantioselectivity | organic-chemistry.org |

| Palladium with chiral diphosphine ligand | Asymmetric allylic alkylation | Formation of chiral C-C bonds | mdpi.com |

Stereoselective Synthesis of Biphenyl-Piperidine Compounds

The control of stereochemistry during the synthesis of this compound derivatives is paramount. The spatial orientation of the biphenyl group relative to other substituents on the piperidine ring can significantly influence the pharmacological properties of the molecule. Various methods have been developed to achieve high levels of stereocontrol, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions.

Diastereoselective Hydrogenation Techniques

Diastereoselective hydrogenation is a powerful and widely used method for the synthesis of substituted piperidines from the corresponding pyridine precursors. This technique involves the addition of hydrogen across the double bonds of the pyridine ring, leading to the formation of a saturated piperidine ring. The stereochemical outcome of this reaction can often be controlled to favor a specific diastereomer.

The catalytic hydrogenation of substituted pyridines frequently results in the formation of cis-piperidine derivatives as the major product. asianpubs.orgrsc.org This preference for cis selectivity is a common outcome in the hydrogenation of various substituted pyridines and is influenced by the catalyst, solvent, and reaction conditions. For instance, the hydrogenation of multisubstituted pyridines using heterogeneous ruthenium or rhodium catalysts has been shown to yield predominantly the cis isomer.

In the context of 4-arylpiperidines, the selective reduction of the pyridine ring without affecting the aromatic substituent is a key challenge. The use of catalysts like palladium on carbon (Pd/C) has proven effective in the selective hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713), demonstrating high selectivity for the piperidine product over the further reduction of the phenyl ring. d-nb.info Similarly, platinum(IV) oxide (PtO₂), also known as Adams' catalyst, has been employed for the catalytic hydrogenation of substituted pyridines, often in the presence of an acid, to yield cis-piperidine derivatives. asianpubs.org

While specific data on the diastereoselective hydrogenation of 4-(biphenyl-4-yl)pyridine is not extensively detailed in readily available literature, the general principles observed for other 4-aryl and multisubstituted pyridines can be extrapolated. The bulky biphenyl group at the 4-position is expected to influence the approach of the substrate to the catalyst surface, thereby directing the stereochemical course of the hydrogenation.

The table below summarizes findings from the hydrogenation of various substituted pyridines, illustrating the general trend of cis-diastereoselectivity.

| Precursor | Catalyst | Conditions | Major Diastereomer | Reference |

| Substituted Pyridines | Ru nanoparticles | Mild conditions | cis | rsc.org |

| Substituted Pyridines | PtO₂ / Acetic Acid | H₂ (50-70 bar), RT | cis | asianpubs.org |

| 4-Phenylpyridine | Pd/C | H₂ (30 bar), 80 °C | Not specified | d-nb.info |

Table 1: Examples of Diastereoselective Hydrogenation of Pyridine Derivatives

It is important to note that while a cis orientation of substituents is often favored, the actual diastereomeric ratio can be influenced by various factors, including the specific substituents on the pyridine ring, the choice of catalyst and support, the solvent system, temperature, and hydrogen pressure. Therefore, optimization of these parameters is crucial for achieving high diastereoselectivity in the synthesis of specific this compound derivatives.

Chemical Transformations and Reaction Mechanisms of 4 Biphenyl 4 Yl Piperidine Derivatives

Fundamental Reaction Types

The core structure of 4-biphenyl-4-yl-piperidine allows for a variety of fundamental chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can target the nitrogen atom of the piperidine (B6355638) ring, the aromatic biphenyl (B1667301) rings, or functional groups attached to the scaffold.

The oxidation of piperidine derivatives often targets the secondary amine, converting it into various products such as N-oxyl radicals. While a vast number of oxidation procedures exist to convert 2,2,6,6-tetramethylpiperidine (B32323) precursors into their corresponding N-oxyl (TEMPO) moieties, these methods can be applied to other piperidine systems as well. researchgate.net Common oxidizing agents used for this transformation include hydrogen peroxide in the presence of catalysts like sodium tungstate (B81510) or phosphotungstic acid. researchgate.net The reaction conditions, such as temperature and the choice of catalyst, significantly influence the degree of oxidation and the purity of the resulting N-oxyl radical product. researchgate.net

| Oxidizing System | Catalyst | Temperature | Degree of Oxidation (%) |

| Hydrogen Peroxide | Sodium Tungstate (Na₂WO₄) | Room Temperature | ~39% |

| Hydrogen Peroxide | Sodium Tungstate (Na₂WO₄) | 60 °C | ~95% |

| Hydrogen Peroxide | Phosphotungstic Acid | Room Temperature | Moderate |

| Caro's Acid (H₂SO₅) | None | Not specified | High |

This table presents generalized data on the oxidation of piperidine precursors to N-oxyl radicals, illustrating the effect of different reaction conditions. researchgate.net

Reduction reactions involving derivatives of this compound typically focus on the transformation of functional groups attached to the main scaffold or the modification of the aromatic system. For instance, amide functionalities linked to the piperidine nitrogen can be reduced to the corresponding amines. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) is effective for converting amides to amines, as demonstrated in the synthesis of various 4-oxypiperidine ethers. nih.gov

Another significant reduction pathway involves the hydrogenation of pyridine (B92270) precursors to yield the saturated piperidine ring. nih.gov In the synthesis of complex molecules, a pyridinium (B92312) salt intermediate can be reduced to the corresponding piperidine. For example, [1,1'-biphenyl]-4-yl-(3-(pyridin-4-yl)azetidin-1-yl)methanone can be reduced using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the piperidine derivative. google.com This catalytic hydrogenation is a crucial step in synthesizing more complex piperidine-containing structures. google.com

The biphenyl and piperidine moieties of the core structure are both susceptible to substitution reactions, although through different mechanisms.

Nucleophilic Substitution: The nitrogen atom of the piperidine ring acts as a nucleophile, readily participating in substitution reactions. It can displace leaving groups on other molecules, such as in the reaction with 2-chloropyrimidine (B141910) to form N-arylpiperidine derivatives. google.com This type of aromatic nucleophilic substitution (SNAr) is typically carried out under basic conditions. google.com Furthermore, the piperidine nitrogen can be involved in substitutions where it displaces other leaving groups like methoxy (B1213986) groups on aromatic rings, a reaction that can be facilitated by additives such as lithium iodide. nih.gov The regioselectivity of nucleophilic aromatic substitution on substituted biphenyls is influenced by the electronic properties of the substituents. For instance, in pentafluorobiphenyl, substitution occurs preferentially at the para-position relative to the other phenyl ring. nih.gov

Electrophilic Substitution: The biphenyl system undergoes electrophilic aromatic substitution reactions similar to benzene (B151609). rsc.org The presence of the phenyl group substituent on the other phenyl ring directs incoming electrophiles primarily to the ortho and para positions. youtube.com Due to steric hindrance at the ortho positions, para-substitution is often the major product. youtube.com Common electrophilic substitution reactions for biphenyl include nitration, halogenation, and Friedel-Crafts acylation and alkylation. rsc.orgyoutube.com For example, chloromethylation of biphenyl can be achieved using reagents like methyl chloromethyl ether in the presence of a Lewis acid, leading to the formation of chloromethyl-1,1'-biphenyl, a precursor for aldehydes. rsc.org

Specific Mechanistic Pathways and Intermediate Formation

Understanding specific reaction mechanisms and the intermediates formed is crucial for the rational design and synthesis of complex this compound derivatives.

Aldehyde functionalities are valuable handles for further synthetic transformations. They can be introduced onto the biphenyl scaffold through a multi-step process. One common strategy is the chloromethylation of biphenyl via an electrophilic substitution reaction. rsc.org The mechanism involves the generation of a chloromethyl cation ([ClCH₂]⁺) from a precursor like methyl chloromethyl ether, promoted by a Lewis acid such as zinc iodide (ZnI₂). rsc.org The biphenyl π-system then attacks this electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), which subsequently loses a proton to restore aromaticity and yield 4-(chloromethyl)-1,1'-biphenyl. This intermediate can then be converted to the corresponding aldehyde through various methods, such as the Sommelet reaction or by oxidation after hydrolysis to the benzyl (B1604629) alcohol.

Another pathway to introduce a carbonyl group is through Friedel-Crafts acylation. The reaction of biphenyl with oxalyl chloride in the presence of aluminum chloride (AlCl₃) can yield 4,4'-biphenyl ketone derivatives, demonstrating the introduction of a carbonyl core onto the biphenyl structure. rsc.org

The piperidine nitrogen can be functionalized through coupling reactions with various electrophilic partners, including carbamoyl (B1232498) chlorides. These reactions are essential for creating amide and urea (B33335) linkages, which are prevalent in many biologically active molecules. The nucleophilic nitrogen of the piperidine ring attacks the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent expulsion of the chloride leaving group yields the N-carbamoyl piperidine derivative.

This type of acylation is a standard method for installing carbamoyl groups. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions have been developed that allow for the efficient synthesis of tertiary amides from carbamoyl chlorides and organoboron compounds (e.g., arylboronic esters), providing a versatile route to complex amide structures. researchgate.net These methods expand the synthetic utility for modifying piperidine scaffolds. researchgate.net

Formation of Crystalline Forms and their Characterization

The three-dimensional structure and solid-state packing of this compound derivatives are crucial for their chemical and physical properties. The formation of single crystals allows for detailed structural elucidation through techniques like X-ray crystallography.

The synthesis of specific crystalline derivatives often involves the reaction of a biphenyl core structure with piperidine or its derivatives. For instance, compound (I), 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl, was synthesized by reacting 4,4′-bis(3-bromoprop-1-yn-1-yl)-1,1′-biphenyl with piperidine in acetonitrile (B52724) at room temperature. Single crystals suitable for X-ray analysis were subsequently obtained through the slow evaporation of a solution of the compound in a mixture of dichloromethane (B109758) and methanol. Similarly, related derivatives were prepared by coupling 4,4'-bis-(3-bromo-prop-1-yn-1-yl)-1,1'-biphenyl with substituted piperidines like 4-methyl-piperidine and 2,2,6,6-tetra-methyl-piperidine.

Detailed structural parameters, such as dihedral and torsion angles, are determined from these analyses. For example, in the crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl, the dihedral angle between the two benzene rings of the biphenyl group is 25.93 (4)°. In contrast, the structure of 4,4'-bis-[3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl shows a similar dihedral angle of 26.57 (6)°, while the bulkier 2,2,6,6-tetra-methyl-piperidine derivative forces the biphenyl moiety to be coplanar by sitting on a crystallographic inversion centre.

The table below summarizes key crystallographic data for selected this compound derivatives.

| Compound Name | Biphenyl Dihedral Angle (°) | Piperidine Conformation | Crystallization Method | Reference |

|---|---|---|---|---|

| 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl | 25.93 (4) | Chair | Slow evaporation (Dichloromethane/Methanol) | |

| 4,4'-bis-[3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl | 26.57 (6) | Chair | Not specified | |

| 4,4'-bis-[3-(2,2,6,6-tetra-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl | 0 (Coplanar) | Chair | Not specified |

Condensation and Cyclization Reactions (e.g., Pyrazoline Derivatives)

Derivatives containing the this compound scaffold can undergo various chemical transformations, including condensation and cyclization reactions, to form new heterocyclic systems. A notable example is the synthesis of pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are often synthesized through the cyclization of α,β-unsaturated ketones (chalcones).

The general synthetic route involves a two-step process. The first step is a base-catalyzed condensation reaction, such as the Claisen-Schmidt condensation, between a ketone bearing the biphenyl moiety and a suitable aldehyde. For example, an equimolar amount of a substituted biphenyl ketone and an aldehyde are dissolved in ethanol, followed by the slow addition of a sodium hydroxide (B78521) solution to catalyze the formation of an α,β-unsaturated carbonyl compound, commonly known as a chalcone (B49325).

In the second step, the resulting chalcone undergoes a cyclization reaction with a hydrazine (B178648) derivative (e.g., hydrazine hydrate (B1144303) or phenylhydrazine) in a suitable solvent like ethanol, often under acidic or basic conditions, to yield the pyrazoline ring system. This reaction leads to the formation of products such as 3-(4-biphenyl)-5-substituted phenyl-2-pyrazolines.

An example of a relevant chalcone intermediate is (E)-1-([1,1′-biphenyl]-4-yl)-3-(1H-imidazol-2-yl)prop-2-en-1-one. The characterization of this intermediate confirms the presence of key functional groups necessary for the subsequent cyclization.

The table below outlines the general reaction sequence and characterization data for the synthesis of pyrazoline derivatives from biphenyl ketones.

| Step | Reaction Type | Reactants | Key Conditions | Product | Characterization Data (Example: Chalcone Intermediate) |

|---|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | Biphenyl Ketone + Substituted Aldehyde | Base catalyst (e.g., NaOH) in Ethanol | α,β-Unsaturated Ketone (Chalcone) | IR (cm⁻¹): 1637 (C=O), 1540 (C=C) ¹H-NMR (δ ppm): 7.43-8.15 (aromatic protons) ¹³C-NMR (δ ppm): 188.1 (C=O) MS (m/z): 275 [M+H]⁺ |

| 2 | Cyclization | Chalcone + Hydrazine derivative | Ethanol, often with acid or base | Pyrazoline Derivative | IR (cm⁻¹): ~1598 (C=N) ¹H-NMR (δ ppm): Pyrazoline ring protons (ABX system) ¹³C-NMR (δ ppm): ~152 (C-3), ~42 (C-4), ~63 (C-5) |

Advanced Computational and Theoretical Studies of 4 Biphenyl 4 Yl Piperidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Biphenyl-4-yl-piperidine at the molecular level. These in silico approaches allow for the precise determination of molecular geometry, spectroscopic characteristics, and electronic behavior.

Density Functional Theory (DFT) for Molecular Geometry and Spectroscopic Properties

Density Functional Theory (DFT) has become a primary tool for investigating the structural and spectroscopic properties of piperidine (B6355638) derivatives. researchgate.net Calculations, commonly employing the B3LYP functional with a 6-31G(d,p) or 6-311++G(d,p) basis set, are used to optimize the molecular geometry. nih.govnih.govresearchgate.net For piperidine-containing compounds, these optimizations typically reveal that the piperidine ring adopts a stable chair conformation. nih.gov

The optimized geometric parameters, such as bond lengths and angles, obtained through DFT methods like B3LYP have been shown to be in excellent agreement with experimental values derived from techniques like X-ray diffraction. researchgate.netnih.gov For instance, in a study of a disubstituted piperidine derivative, the geometry was optimized using the B3LYP/6-31G(d,p) method, confirming the chair conformation and equatorial orientation of its substituents. nih.gov

DFT is also extensively used to predict vibrational spectra (FT-IR and Raman). nih.gov A comparison between different computational methods demonstrated that the B3LYP functional is superior to Hartree-Fock for molecular vibrational problems in piperidine systems. researchgate.net The calculated vibrational wavenumbers, after appropriate scaling, show a high degree of concordance with experimental spectroscopic data, aiding in the definitive assignment of vibrational modes. researchgate.net Furthermore, DFT calculations can elucidate electronic properties such as the distribution of charges and the molecular electrostatic potential (MEP), which highlights regions of electrophilic and nucleophilic reactivity. nih.gov

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-N (piperidine) | ~ 1.46 Å |

| Bond Length | C-C (piperidine) | ~ 1.54 Å |

| Bond Length | C-C (biphenyl) | ~ 1.40 Å (intra-ring), ~ 1.49 Å (inter-ring) |

| Bond Angle | C-N-C (piperidine) | ~ 111° |

| Dihedral Angle | C-C-C-C (piperidine) | ~ +/- 56° (indicating chair form) |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the electronic absorption properties of molecules like this compound. researchgate.net This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. ekb.eg

TD-DFT studies, often performed using the B3LYP functional, can predict the maximum absorption wavelength (λmax) by analyzing transitions between molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The energy difference between the HOMO and LUMO (the energy gap) is a critical parameter for determining the electronic stability and reactivity of the molecule. nih.gov For aromatic systems like biphenyl-piperidines, the primary electronic transitions are typically π → π* in nature. espublisher.com

The influence of different solvents on the electronic spectra can also be modeled using TD-DFT in conjunction with solvent models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM). researchgate.net These calculations can accurately predict solvatochromic shifts (shifts in λmax upon changing solvent polarity). ekb.eg

Table 2: Illustrative Electronic Properties Calculated by DFT and TD-DFT Note: Values are representative for aromatic piperidine derivatives.

| Property | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.5 eV |

| λmax (calculated) | Wavelength of maximum UV absorption | ~250 - 280 nm |

Ab Initio Methods (e.g., Hartree-Fock) for Vibrational and Thermodynamic Analysis

Ab initio methods, particularly the Hartree-Fock (HF) method, provide a foundational approach for quantum chemical calculations. While often less accurate than DFT for certain properties due to the lack of electron correlation, HF is valuable for providing a baseline and for comparative studies. researchgate.net

In the context of vibrational analysis for piperidine and its derivatives, calculations using the HF method (e.g., with a 6-31G(d) basis set) have been performed to compute molecular geometries and vibrational frequencies. researchgate.net However, direct comparisons have shown that DFT methods like B3LYP generally yield results that are in better agreement with experimental data. researchgate.netresearchgate.net The vibrational frequencies calculated with HF typically require a larger scaling factor to match experimental spectra compared to those calculated with B3LYP. researchgate.net

Beyond vibrational analysis, these calculations can also be used to determine various thermodynamic properties of the molecule, such as heat capacity, entropy, and enthalpy, over a range of temperatures. This information is crucial for understanding the molecule's stability and behavior under different thermal conditions.

Molecular Docking and Binding Mechanism Simulations

Molecular docking and simulation studies are essential for understanding how this compound and its analogues interact with biological macromolecules, providing a rationale for their observed pharmacological activities.

Prediction of Transition States and Reaction Intermediates

Computational studies, particularly those involving molecular dynamics and advanced docking protocols, can be employed to model the entire binding pathway of a ligand to its receptor. While many studies focus on the final, most stable binding pose, these simulations can, in principle, identify energetically favorable pathways, reaction intermediates, and the transition states between them. This information is critical for understanding the kinetics of binding (kon and koff rates) and the mechanism of action. For example, computational studies on related biphenyl-aryl piperazine (B1678402) derivatives have been used to design compounds with specific pharmacological profiles, a process that relies on understanding the interactions that stabilize the ligand-receptor complex. nih.gov

Elucidation of Binding Processes and Affinity for Biological Targets

Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand within the active site of a biological target and to estimate its binding affinity. For derivatives containing the biphenyl-piperidine scaffold, docking studies have provided significant insights into their interactions with various receptors and enzymes.

Studies on related compounds have identified key interactions that drive binding to targets such as dopamine (B1211576) D2 receptors, sigma receptors (S1R), and cholinesterases. nih.govnih.govnih.gov Common binding motifs include:

π-π Stacking: The aromatic rings of the biphenyl (B1667301) group frequently engage in π-π stacking interactions with aromatic residues in the receptor's binding pocket, such as Tyrosine (Tyr) and Phenylalanine (Phe). nih.gov

Salt Bridge and Cation-π Interactions: The protonated nitrogen atom within the piperidine ring is crucial for forming strong electrostatic interactions. It can create a salt bridge with acidic residues like Aspartic acid (Asp) or engage in cation-π interactions with aromatic residues. nih.gov

Hydrophobic Interactions: The lipophilic nature of the biphenyl and piperidine structures facilitates favorable hydrophobic interactions within nonpolar regions of the binding site. nih.gov

These interactions collectively determine the binding affinity (often expressed as Ki or IC50 values) of the compound for its target. For example, docking studies on 4-oxypiperidine ethers with a biphenyl linker at the histamine (B1213489) H3 receptor showed that the biphenyl moiety engages in π-π stacking with Phe193 and Tyr189, while the piperidine nitrogen forms a salt bridge with Asp114. nih.gov Similarly, docking of biphenyl-piperazine derivatives into a homology model of the human dopamine D2 receptor helped to rationalize the structure-activity relationships observed in the series. nih.gov

Table 3: Common Biological Targets and Key Interacting Residues for Biphenyl-Piperidine Scaffolds

| Biological Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Histamine H3 Receptor | Asp114, Tyr115, Phe193, Tyr189 | Salt Bridge, Cation-π, π-π Stacking | nih.gov |

| Dopamine D2 Receptor | (Not specified) | (Not specified) | nih.gov |

| Sigma 1 Receptor (S1R) | (Not specified) | Hydrophobic, π-π Stacking | nih.gov |

| Acetylcholinesterase (AChE) | Trp84 | π-π Stacking | nih.gov |

Simulation of Intermolecular Interactions and Reactive Behaviors

Computational simulations are pivotal in characterizing the non-covalent interactions that govern the behavior of this compound systems in various environments. Analysis of the crystal structures of related compounds reveals that intermolecular interactions are often dominated by dispersion forces. nih.gov The absence of strong classical hydrogen bond donors and acceptors in the core structure means that weaker interactions play a more significant role in the crystal packing and molecular association.

Key intermolecular contacts identified through Hirshfeld surface analysis and pairwise interaction energy calculations in similar piperidine-containing molecules include:

C—H⋯π interactions: These are common interactions where a hydrogen atom attached to a carbon atom interacts with the π-electron system of an aromatic ring, such as the biphenyl group. nih.gov

These simulations help in understanding how the molecule interacts with itself and its environment, providing clues about its solubility, crystal packing, and potential for forming stable complexes with biological macromolecules. The reactive behavior is largely influenced by the electronic distribution across the molecule, which is further detailed by FMO and MEP analyses.

Determination of Receptor Binding Modes and Critical Interactions

Molecular docking and dynamics simulations are instrumental in determining how this compound derivatives bind to target receptors and in identifying the specific amino acid residues that are critical for this interaction. Studies on structurally related piperidine compounds targeting various receptors, such as histamine H3, sigma (σ1R), and dopamine D2 receptors, have elucidated common binding motifs. nih.govnih.govnih.gov

For instance, in studies of piperidine derivatives at the histamine H3 receptor, the following critical interactions have been identified nih.gov:

Salt Bridge Formation: The protonated nitrogen atom within the piperidine ring commonly forms a crucial salt bridge with acidic residues like Aspartic acid (e.g., Asp114). nih.gov

Cation–π Interactions: The same protonated nitrogen can engage in favorable cation–π interactions with aromatic residues such as Tyrosine (Tyr115) and Phenylalanine (Phe398). nih.gov

π–π Stacking: The biphenyl moiety provides an extended aromatic system that can participate in π–π stacking interactions with aromatic receptor residues like Phenylalanine (Phe193), Tyrosine (Tyr189), and Tryptophan (Trp402). nih.gov

Similarly, docking studies of piperidine-based ligands into the sigma-1 receptor (S1R) have revealed that binding is often stabilized by a network of hydrophobic interactions with numerous residues, including Val84, Trp89, Met93, and Leu182, among others. nih.gov These computational models provide a structural basis for the observed binding affinities and guide the rational design of new derivatives with improved potency and selectivity.

| Interaction Type | Key Molecular Feature | Interacting Receptor Residues (Examples) |

| Salt Bridge | Protonated Piperidine Nitrogen | Aspartic Acid (Asp114) nih.gov |

| Cation–π | Protonated Piperidine Nitrogen | Tyrosine (Tyr115), Phenylalanine (Phe398) nih.gov |

| π–π Stacking | Biphenyl Group | Phenylalanine (Phe193), Tryptophan (Trp402) nih.gov |

| Hydrophobic Contact | Biphenyl & Piperidine Rings | Valine (Val84), Leucine (Leu182), Methionine (Met93) nih.gov |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor. youtube.com The properties of these two orbitals are critical in determining the electronic and reactive characteristics of a molecule. wikipedia.orgyoutube.com

HOMO-LUMO Energy Gap Analysis for Reactivity and Stability

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov

High HOMO-LUMO Gap: A large energy gap implies high kinetic stability and low chemical reactivity. This is because it requires more energy to excite an electron from the HOMO to the LUMO, making the molecule less prone to chemical reactions. nih.gov

Low HOMO-LUMO Gap: A small energy gap indicates that the molecule is more reactive and less stable. A smaller energy requirement for electronic excitation means the molecule can be more easily polarized and can more readily participate in chemical reactions. nih.gov

For derivatives of 4-(biphenyl-4-yl)pyridine, the HOMO-LUMO energy gap has been directly used to evaluate and correlate their reactivity. nih.gov Computational studies on related platinum(II) biphenyl complexes have also demonstrated that the HOMO-LUMO gap can be effectively controlled by adding electron-donating or electron-withdrawing groups to the ligands, thereby tuning the molecule's electronic structure and reactivity. rsc.orgresearchgate.net This principle is directly applicable to the this compound scaffold for modulating its properties.

| Parameter | Implication |

| HOMO Energy | Related to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Related to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Index of chemical stability and reactivity. A larger gap suggests higher stability. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is highly effective for identifying the regions of a molecule that are electron-rich or electron-poor. This information is critical for predicting how a molecule will interact with other molecules, particularly in biological systems, and for identifying likely sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org

Identification of Electrostatic Potential Distribution and Reactive Sites

An MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface. Typically:

Red/Orange/Yellow: These colors indicate regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms (like the nitrogen in the piperidine ring). researchgate.net

Blue: This color signifies regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms or on electron-poor aromatic systems. researchgate.net

Green: This color represents areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a negative potential (red/yellow) around the nitrogen atom of the piperidine ring due to its lone pair of electrons, making it a primary site for protonation and hydrogen bond acceptance. The hydrogen atoms on the biphenyl rings and the piperidine ring would exhibit positive potential (blue), marking them as potential sites for interaction with electron-rich species. The application of MEP analysis to 4-(biphenyl-4-yl)pyridine derivatives has been used to evaluate and understand their reactivity in the context of their biological activity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of the molecule, while molecular dynamics (MD) simulations provide a view of its dynamic behavior over time, including its interactions with its environment (e.g., solvent or a receptor binding site).

The piperidine ring is known to adopt several conformations, with the chair conformation being the most stable and prevalent. nih.govnih.gov In this conformation, substituents at the 4-position can be oriented in either an axial or equatorial position. Energy conformational calculations on similar 4-phenylpiperidines have shown that the orientation of the aromatic group (phenyl or, in this case, biphenyl) is a critical determinant of receptor affinity and efficacy. nih.gov Depending on other substituents, the biphenyl group may favor either an axial or equatorial position to minimize steric hindrance and optimize electronic interactions. nih.gov

Molecular dynamics simulations build upon this by modeling the movement of the molecule and its interactions with a receptor over time. Such simulations have been used to confirm the stability of docking poses and to identify crucial amino acid residues that form stable and persistent interactions with piperidine-based ligands. nih.gov These simulations provide a more realistic picture of the binding event than static docking, accounting for the flexibility of both the ligand and the protein.

Study of Conformer Stability and Structural Parameters

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are crucial for determining the most stable conformations of flexible molecules such as this compound. The conformational landscape of this compound is primarily defined by the orientation of the biphenyl group relative to the piperidine ring and the inherent chair conformation of the piperidine ring itself.

For 4-substituted piperidines, the substituent overwhelmingly prefers to occupy the equatorial position to minimize steric hindrance. This preference is well-established for aryl substituents. In the case of this compound, the bulky biphenyl group is expected to reside in the equatorial position of the piperidine chair conformation. This arrangement minimizes unfavorable 1,3-diaxial interactions that would destabilize an axial conformation.

Structural parameters such as bond lengths and angles are also key outputs of computational studies. These parameters define the precise geometry of the molecule. In the absence of specific data for this compound, representative values from closely related structures, such as those determined by X-ray crystallography for complex piperidine derivatives, provide a reasonable approximation of the expected molecular geometry. The terminal piperidine rings in complex structures containing this moiety are consistently observed to be in the chair conformation. nih.gov

Table 1: Representative Conformer Stability Data for a Phenyl-Substituted Piperidine System

| Conformation | Relative Energy (kJ/mol) | Phenyl Group Orientation |

| A | 9.43 | Equatorial |

| B | 0 | Equatorial (Energy Minimum) |

| C | 26.08 | Axial |

| D | 30.83 | Axial |

Note: Data is based on a DFT study of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione and is presented here as an illustrative example of the energetic preference for equatorial substitution on a piperidine ring. researchgate.net

Analysis of Dihedral Angles and Overall Molecular Conformation

Computational studies on biphenyl and its derivatives have shown that the molecule is not planar in its ground state due to steric hindrance between the ortho-hydrogens on the two rings. The dihedral angle between the planes of the two phenyl rings in biphenyl itself is typically calculated to be in the range of 35-45 degrees. In more complex molecules, this angle can be influenced by crystal packing forces or other intramolecular interactions. For example, in the crystal structure of 4,4'-bis-[3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl, the biphenyl system exhibits a twisted conformation with a dihedral angle of 26.57° between the two phenyl rings. nih.gov

The orientation of the entire biphenyl substituent with respect to the piperidine ring is another critical conformational parameter. This is defined by the dihedral angle involving the C-C bond connecting the biphenyl group to the piperidine ring. The preferred orientation will seek to minimize steric clashes between the hydrogen atoms on the biphenyl group and the piperidine ring.

The piperidine ring itself is well-understood to adopt a chair conformation, which is the most stable arrangement for a six-membered saturated ring. This has been confirmed in numerous computational and experimental studies of piperidine-containing compounds. nih.gov

Table 2: Representative Dihedral Angles in Biphenyl-Piperidine Systems

| Parameter | Molecule/System | Dihedral Angle (°) | Method |

| Phenyl-Phenyl Torsion | 4,4'-bis-[3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl | 26.57 | X-ray Crystallography |

| Phenyl-Piperidine Orientation | 4,4'-bis-[3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl | 37.16 and 14.20 | X-ray Crystallography |

Note: These values are from a specific, complex molecule containing biphenyl and piperidine moieties and serve to illustrate the non-planar nature of these systems. nih.gov

Structure Activity Relationship Sar Studies of 4 Biphenyl 4 Yl Piperidine Derivatives

Influence of Substituents on Biological Activity

The properties of the terminal groups attached to the core scaffold, particularly their steric bulk and basicity, play a pivotal role in molecular recognition and interaction with biological targets. The basicity of the piperidine (B6355638) nitrogen is a key determinant of its interaction with acidic residues in receptor binding pockets. This basicity can be finely tuned by the introduction of functional groups at positions beta to the nitrogen atom.

Research has shown that the stereochemistry of these substituents is critical. Functional groups in an equatorial position on the piperidine ring exert a more pronounced effect on the amine's basicity, often paralleling the basicity-lowering effects seen in acyclic amines. researchgate.netalbany.edu In contrast, when the same functional groups are in an axial position, their impact on basicity is generally diminished, with the nitrile group being a notable exception. researchgate.netalbany.edu This stereospecific modulation is attributed to factors like intramolecular hydrogen bonding, dipolar interactions, and specific solvation effects that differ between the equatorial and axial orientations. researchgate.netalbany.edu For instance, a β-carboxylate group demonstrates this principle effectively, with a significant basicity-lowering effect in the equatorial position and a substantial basicity-enhancing effect in the axial position. researchgate.netresearchgate.net

Furthermore, studies on piperine (B192125) derivatives have indicated that substituting the piperidine ring with smaller amino functional groups can lead to compounds with comparatively higher activity, particularly for MAO-B inhibition. nih.gov This suggests that for certain targets, minimizing steric hindrance while maintaining or modulating basicity is a favorable strategy.

| Functional Group (Position) | Change in Basicity (ΔpKa) |

| Equatorial Carboxy Ester | Lowering |

| Axial Carboxy Ester | Less Lowering |

| Equatorial Carboxamide | Lowering |

| Axial Carboxamide | Much Less Lowering |

| Equatorial Carboxylate | Pronounced Lowering |

| Axial Carboxylate | Substantial Enhancement |

This table illustrates the differential impact of equatorial versus axial β-substituents on the basicity of the piperidine nitrogen, based on findings related to substituted piperidine derivatives. researchgate.net

A linker or tether is often used to connect the core 4-biphenyl-4-yl-piperidine scaffold to other pharmacophoric elements. The length and flexibility of this linker are critical parameters that significantly influence receptor affinity and selectivity. An optimal linker length allows the connected moieties to adopt the ideal spatial orientation for simultaneous and effective interaction with their respective binding sites on the target protein.

In a series of substituted piperidine naphthamides, for example, increasing the length of the arylalkyl linker between the phenyl ring and the basic nitrogen atom resulted in a decreased affinity for both D(4.2) and 5-HT(2A) receptors. nih.gov This indicates that a shorter linker imposes a more favorable conformation for binding to these specific targets. Similarly, SAR studies of piperine derivatives have suggested that the optimal length for a linker connecting an aromatic ring to the nitrogen-containing heterocyclic ring is between two to five conjugated carbon atoms for MAO-B inhibitory activity. nih.gov

Conversely, linker elongation can sometimes be beneficial for selectivity. In a series of piperazine (B1678402) derivatives, elongating an alkyl tether was found to improve selectivity for σ₁ receptors over 5-HT(2B) receptors. researchgate.net This demonstrates that modifying the linker length can be a powerful strategy to fine-tune the selectivity profile of a ligand by favoring interaction with one receptor over another.

| Compound Series | Linker Modification | Effect on Affinity/Selectivity | Target Receptor(s) |

| Naphthamides | Increased arylalkyl linker length | Decreased affinity | D(4.2), 5-HT(2A) nih.gov |

| Piperine Derivatives | Optimal 2-5 carbon linker | Maintained MAO-B activity | MAO-B nih.gov |

| Piperazine Analogs | Elongated alkyl tether | Improved selectivity | σ₁ researchgate.net |

Studies on various piperidine-containing compounds have shown that both electron-donating and electron-withdrawing substituents on a phenyl ring can modulate biological activity. iaea.org For instance, research on H3 receptor antagonists revealed that substitution at the 4-position of an aromatic ring can enhance antagonistic activity. nih.gov However, the introduction of strongly electron-releasing groups (e.g., 4-OMe) or electron-withdrawing groups (e.g., NO2) can sometimes be detrimental to activity. nih.gov

The introduction of specific atoms like fluorine can also have a significant impact; in some series, a 4-fluoro substituent has been shown to enhance potency by over 50-fold. nih.gov Similarly, the addition of methyl groups or the fusion of another ring (benzo-annelation) can alter not only the binding affinity but also the target selectivity of a ligand. researchgate.net This is often due to a combination of enhanced hydrophobic interactions and altered hydrogen-bonding patterns. researchgate.net

The two core components of the scaffold, the piperidine ring and the biphenyl (B1667301) moiety, each make distinct and crucial contributions to biological target interactions.

The piperidine ring is essential for the structural integrity and biological activity of many derivatives. Its protonated nitrogen atom at physiological pH is key to forming strong electrostatic interactions, such as salt bridges with acidic amino acid residues like aspartate (Asp) in the binding pocket. nih.gov It can also participate in cation-π interactions with aromatic residues such as tyrosine (Tyr) and phenylalanine (Phe). nih.gov The importance of this basic nitrogen is underscored by findings that replacing the piperidine with a non-basic amide moiety can lead to a near-complete loss of inhibitory activity. nih.gov Similarly, replacing the cyclic piperidine with a more flexible acyclic analog has also been shown to result in a loss of activity, highlighting the importance of the ring's conformational rigidity. dndi.org While the classic "chair" conformation is often favored, some receptors exhibit tolerance for different conformations, such as the "boat" form. nih.govresearchgate.net The rigid carbon skeleton of the piperidine ring is thought to fit well into lipophilic pockets within receptors. ijnrd.org

The biphenyl moiety primarily contributes through non-covalent interactions, particularly π-π stacking with aromatic amino acid side chains like Phe and Tyr. nih.gov This interaction helps to anchor the ligand in the binding site. However, the rigidity and increased lipophilicity conferred by the biphenyl group can sometimes be a double-edged sword. For example, replacing a more flexible 1,4-disubstituted aromatic ring system with a biphenyl ring was found to decrease affinity for the guinea pig H3 receptor, suggesting a potential steric or conformational penalty despite the favorable stacking interactions. nih.gov

Substituents attached directly to the piperidine nitrogen (alpha-substituents) can significantly influence both affinity and selectivity by probing the specific topology of the receptor binding site adjacent to the core scaffold. The size, shape, and chemical nature of these substituents dictate how they interact with nearby amino acid residues.

In a series of 2-naphthamide (B1196476) derivatives, the choice of substituent on the piperidine nitrogen was critical for tuning receptor selectivity. nih.gov A benzyl (B1604629) moiety was found to be optimal for favorable interactions with both D(4.2) and 5-HT(2A) receptors. nih.gov However, replacing the benzyl group with a longer phenylpropyl moiety maintained high affinity for the D(4.2) receptor but strongly reduced its affinity for the 5-HT(2A) receptor. nih.gov This demonstrates that modifying the N-substituent can effectively dissociate activity at different receptors, thereby improving the selectivity profile of the compound.

Role of the Biphenyl Moiety in SAR

The biphenyl moiety is more than just a passive scaffold; it actively participates in the SAR of this compound derivatives through several mechanisms.

Direct Receptor Interactions : As noted, the primary role of the biphenyl group is to engage in hydrophobic and π-π stacking interactions with aromatic residues in the receptor's binding pocket. nih.gov These interactions are fundamental for achieving high-affinity binding.

Modulation of Physicochemical Properties : The large, nonpolar surface area of the biphenyl group significantly increases the lipophilicity of the molecule. This can enhance membrane permeability and access to lipophilic binding pockets but may also lead to issues with aqueous solubility and non-specific binding if not properly balanced. nih.gov

Electronic Effects : The extended polyaromatic system of the biphenyl moiety allows for significant delocalization of electrons. mdpi.com This electronic character influences its ability to participate in various non-covalent interactions and can be further tuned by adding substituents to the rings.

Contributions to Hydrophobic Interactions with Proteins

The biphenyl group of the this compound core is a prominent feature that significantly contributes to the hydrophobic interactions with biological targets. This nonpolar moiety can embed itself into hydrophobic pockets within receptor binding sites, a crucial factor for ligand affinity and stability. In studies of derivatives targeting acetylcholinesterase (AChE), the biphenyl ring was observed to interact with key amino acid residues such as TRP286, TYR341, and TRP86 through π-alkyl and other non-bond interactions. researchgate.net These interactions are fundamental to the inhibitory activity of these compounds. The lipophilicity imparted by the biphenyl group is a key driver for binding to hydrophobic regions of proteins, a principle that has been leveraged in the design of selective sigma-1 receptor ligands where hydrophobic interactions were found to be a primary driver of binding affinity. nih.gov

Function as a Rigid Scaffold for Receptor Binding

The this compound structure serves as a rigid scaffold, providing a defined three-dimensional arrangement of pharmacophoric features necessary for effective receptor binding. This rigidity helps to minimize the entropic penalty upon binding to a receptor, which can contribute to higher affinity. The piperidine ring, in particular, is a valuable scaffold in rational drug design due to its structural flexibility and its capacity to engage in various noncovalent interactions. researchgate.net In the context of mu receptor agonists, the 4-phenyl piperidine scaffold has been successfully utilized to design compounds with excellent agonistic activity. nih.gov The defined orientation of the biphenyl group relative to the piperidine ring allows for precise positioning of substituents to optimize interactions with specific receptor topographies. This principle is evident in the development of potent and orally bioavailable inhibitors of Protein Kinase B (PKB), where the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold positioned a 4-chlorophenyl ring into a lipophilic pocket of the kinase. nih.gov

Influence on Antimicrobial and Anticancer Properties

Derivatives of the this compound scaffold have demonstrated notable antimicrobial and anticancer activities. The presence of the biphenyl moiety can enhance these properties. For instance, a series of biphenyl and dibenzofuran (B1670420) derivatives showed potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. mdpi.com Structure-activity relationship studies of these compounds indicated that strong electron-withdrawing groups on one of the phenyl rings and hydroxyl groups on the other were beneficial for their antibacterial activities. mdpi.com In the realm of anticancer research, piperidine derivatives have been extensively investigated. For example, diphenyl(piperidine-4-yl)methanol derivatives have shown significant antiproliferative activity against various cancer cell lines, with structure-activity relationship studies highlighting the importance of hydrophobic groups on the phenyl rings for binding to the active site of the target enzyme. researchgate.net The rigid nature of the biphenyl-piperidine core likely contributes to the specific interactions required for these cytotoxic effects.

Role in Pi-Pi Interactions with Biological Targets